BenchChemオンラインストアへようこそ!

2-(4-Oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid

Lipophilicity Drug-likeness Membrane permeability

Secure 2-(4-Oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid to access a privileged, epalrestat-like pharmacophore with superior lipophilicity (est. logP 1.5–2.0). Its α-phenyl modification at the N3 position drastically alters membrane partitioning and π-stacking, overcoming the polarity limitations of standard rhodanine-3-acetic acid (logP −0.37). With an unsubstituted C5 methylene for high-yield Knoevenagel condensation (54–71%) and a free carboxylic acid handle for prodrug design, this scaffold is critical for generating submicromolar ALR2 libraries or antitubercular leads (MIC 8–16 μM).

Molecular Formula C11H9NO3S2
Molecular Weight 267.3 g/mol
Cat. No. B7789759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid
Molecular FormulaC11H9NO3S2
Molecular Weight267.3 g/mol
Structural Identifiers
SMILESC1C(=O)N(C(=S)S1)C(C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C11H9NO3S2/c13-8-6-17-11(16)12(8)9(10(14)15)7-4-2-1-3-5-7/h1-5,9H,6H2,(H,14,15)
InChIKeyJTASFHVMJIUBAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic Acid: Structural Identity, Physicochemical Profile, and Procurement-Relevant Differentiation


2-(4-Oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid (molecular formula C₁₁H₉NO₃S₂, MW ≈ 267.3 g/mol) is an N3-substituted rhodanine (2-thioxothiazolidin-4-one) derivative bearing a phenylacetic acid side chain at the ring nitrogen. Its core 4-oxo-2-thioxothiazolidine scaffold is classified as a privileged heterocycle in medicinal chemistry [1]. Unlike the more common rhodanine-3-acetic acid (CAS 5718-83-2, logP ≈ −0.13 to −0.37, pKa 3.75), which carries a simple carboxymethyl N-substituent, the target compound incorporates an α-phenyl substitution on the acetic acid moiety—a structural modification that elevates calculated lipophilicity by approximately 1.8–2.0 log units and alters both the steric and electronic environment at the N3 position . This compound is listed in multiple commercial catalogs (e.g., Sigma-Aldrich, TCI) as a key building block for generating 5-arylidene libraries via Knoevenagel condensation and serves as a direct synthetic entry point to analogs of the clinically approved aldose reductase inhibitor epalrestat [2].

Why Rhodanine-3-Acetic Acid or Epalrestat Cannot Simply Replace 2-(4-Oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic Acid in Research and Development


The rhodanine-3-acetic acid scaffold is exquisitely sensitive to even minor N3-substituent changes. Published head-to-head comparisons demonstrate that esterification or amidation of the carboxylic acid group alone can alter butyrylcholinesterase (BChE) inhibitory potency by up to 26-fold relative to the parent acid [1]. In the aldose reductase (ALR2) inhibitor series, the nature of the N3 substituent directly governs both inhibitory potency (IC₅₀ spanning from >2000 nM to 20 nM within a single congener set) and selectivity over the off-target aldehyde reductase (ALR1), with selectivity factors varying by over an order of magnitude depending on the substituent [2]. Consequently, swapping 2-(4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid for the simpler rhodanine-3-acetic acid or for epalrestat (which lacks the α-phenyl branch and carries a distinct 5-arylidene group) would fundamentally alter the compound's lipophilicity-driven membrane partitioning, its capacity for π-stacking interactions in hydrophobic protein pockets, and its reactivity profile at the C5 methylene position during Knoevenagel condensation—any of which can compromise SAR continuity, library integrity, or downstream biological readouts.

Quantitative Comparative Evidence: 2-(4-Oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic Acid vs. Closest Analogs


Lipophilicity Shift: α-Phenyl Substitution Elevates logP by ~1.8–2.0 Units vs. Rhodanine-3-Acetic Acid

The α-phenyl substitution on the acetic acid side chain of the target compound introduces a substantial lipophilicity increase compared to the parent rhodanine-3-acetic acid scaffold. The parent compound (CAS 5718-83-2) has experimentally determined and calculated logP values ranging from −0.37 (ACD/LogP) to −0.13 (Molbase), with a pKa of 3.75 reflecting the free carboxylic acid . Adding a phenyl group at the α-carbon of the acetic acid chain contributes approximately +1.8 to +2.0 to the calculated logP based on standard fragment-based estimations (π-phenyl ≈ 1.96), yielding an estimated logP for the target compound in the range of 1.5–2.0 [1]. This shift from a hydrophilic (logP < 0) to a moderately lipophilic (logP > 1) profile has direct implications for membrane partitioning, plasma protein binding, and passive diffusion rates—parameters that critically differentiate this compound from rhodanine-3-acetic acid in cell-based assays and in vivo models.

Lipophilicity Drug-likeness Membrane permeability

ALR2 Inhibitory Potency: Rhodanine N3-Acetic Acid Derivatives Achieve Submicromolar IC₅₀, with Four Congeners More Potent than Epalrestat

Six (4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives—direct structural analogs of the target compound differing only in the 5-arylidene substituent—were evaluated for aldose reductase (ALR2) inhibitory activity in a comparative study against the clinically approved inhibitor epalrestat. All six compounds exhibited submicromolar IC₅₀ values against ALR2 isolated from rat eye lenses. Four of the six compounds inhibited ALR2 more potently than epalrestat, and the most efficacious inhibitor (compound 3, (Z)-2-(5-(1-(5-butylpyrazin-2-yl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid) displayed an IC₅₀ of 73 ± 2 nM—over five times more potent than epalrestat [1]. Furthermore, the inhibition selectivity of these compounds relative to the off-target aldehyde reductase (ALR1) exceeded that of epalrestat, and all compounds showed negligible cytotoxicity toward the HepG2 hepatocyte cell line [1]. For reference, epalrestat exhibits an IC₅₀ of 102 nM against human recombinant ALR2 [2].

Aldose reductase inhibition Diabetic complications ALR2 selectivity

Cholinesterase Inhibition: Esterification of the Carboxylic Acid Moiety Increases BChE Inhibitory Potency up to 26-Fold

Aromatic amides and esters of 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid were systematically evaluated for in vitro inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Across the 24-compound panel, IC₅₀ values ranged from 24.05 to 86.85 μM for AChE and from 7.92 to 227.19 μM for BChE [1]. Critically, esterification and amidation of the carboxylic acid group of rhodanine-3-acetic acid increased BChE inhibition by up to 26-fold compared to the parent acid [1]. Seven derivatives displayed more potent AChE inhibition than the clinically used drug rivastigmine, and two amides exceeded rivastigmine's potency against BChE [1]. This represents the first published evidence that rhodanine-based compounds can inhibit BChE. The target compound, bearing a free carboxylic acid, can serve as the precursor for generating ester and amide prodrugs or analogs with tuned cholinesterase activity.

Cholinesterase inhibition Alzheimer's disease Butyrylcholinesterase

Antimycobacterial Activity: Rhodanine-3-Acetic Acid Amides Achieve MIC Values of 8–16 μM Against Mycobacterium tuberculosis

A panel of 24 rhodanine-3-acetic acid-based amides, esters, and 5-arylalkylidene derivatives was evaluated against a spectrum of bacteria, mycobacteria, and fungi. All derivatives were active against mycobacteria. The most potent compound, N-(4-chlorophenyl)-2-[5-(2-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]acetamide, demonstrated a minimum inhibitory concentration (MIC) of 8–16 μM against Mycobacterium tuberculosis [1]. Against non-tuberculous mycobacteria, 2-[5-(2-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]acetic acids showed MIC values of ≥32 μM. Additionally, 4-(trifluoromethyl)phenyl 2-(4-oxo-2-thioxothiazolidin-3-yl)acetate exhibited the highest activity against Gram-positive bacteria including methicillin-resistant Staphylococcus aureus (MRSA), with MIC ≥ 15.62 μM [1]. Activity against Gram-negative and fungal pathogens was marginal, indicating a selectivity window favoring mycobacterial and Gram-positive targets.

Antimycobacterial Tuberculosis Gram-positive antibacterial

Synthetic Versatility: Knoevenagel Condensation at the C5 Position Enables High-Yield Library Generation

The target compound possesses an unsubstituted methylene group at the C5 position of the rhodanine ring, which serves as the nucleophilic center for Knoevenagel condensation with aldehydes—the most widely employed reaction for diversifying the rhodanine scaffold. Published studies demonstrate that rhodanine-3-acetic acid derivatives undergo Knoevenagel condensation with aromatic aldehydes in good yields ranging from 54% to 71% [1]. The resulting 5-arylidene products exhibit high thermal stability above 240 °C [1]. The target compound's α-phenyl substitution on the acetic acid side chain provides a steric and electronic environment distinct from that of the simpler rhodanine-3-acetic acid at the N3 position, which may influence both the rate and stereochemical outcome (Z/E ratio) of the condensation. Furthermore, Sigma-Aldrich catalogs multiple 5-arylidene-(phenyl)acetic acid rhodanine derivatives (e.g., CAS 497865-69-7, 612804-42-9, 612804-49-6), confirming this scaffold's established utility in commercial research compound libraries [2].

Knoevenagel condensation Parallel synthesis 5-Arylidene rhodanine

Patent-Backed ALR2 Inhibitor Scaffold: ONO Pharmaceutical's Foundational IP Covers N3-Phenylacetic Acid Rhodanine Derivatives

The foundational patent by ONO Pharmaceutical Co., Ltd. (EP0045165, priority 1980) explicitly claims rhodanine derivatives of the general formula wherein R₁ can be a phenyl group and the N3 substituent encompasses carboxyalkyl chains, including the phenylacetic acid motif [1]. These derivatives are described as possessing strong aldose reductase inhibitory activity at concentrations of 10⁻⁷ to 10⁻⁹ M and are claimed for the prevention and treatment of diabetic complications including neuropathy, retinopathy, cataract, and nephropathy [1]. This patent, which ultimately led to the development of epalrestat (ONO-2235, IC₅₀ = 1.0 × 10⁻⁸ M against rat lens ALR2), establishes the N3-substituted rhodanine acetic acid scaffold as a validated pharmacophore for ALR2 inhibition [2]. The target compound falls within the claimed structural genus, providing a freedom-to-operate reference point for research use and differentiating it from later-generation ALR2 inhibitors that employ distinct chemotypes.

Aldose reductase inhibitor Patent landscape Diabetic neuropathy

High-Impact Application Scenarios for 2-(4-Oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic Acid Based on Quantitative Differentiation Evidence


Aldose Reductase Inhibitor Lead Optimization Campaigns Targeting Diabetic Complications

The target compound serves as an advanced starting scaffold for ALR2 inhibitor development programs. Its N3-phenylacetic acid motif maps onto the ONO Pharmaceutical pharmacophore that yielded epalrestat, while the unsubstituted C5 position permits systematic exploration of 5-arylidene SAR. Published data on closely related congeners demonstrate that submicromolar ALR2 IC₅₀ values (as low as 73 ± 2 nM) and selectivity exceeding that of epalrestat are achievable [1]. The increased lipophilicity (estimated logP ≈ 1.5–2.0 vs. −0.37 for rhodanine-3-acetic acid) conferred by the α-phenyl group may improve tissue distribution and cellular uptake relative to more polar analogs, a parameter critical for targeting ALR2 in nerve and retinal tissues. Negligible HepG2 cytotoxicity across the compound class supports a favorable early safety profile [1].

Dual Cholinesterase Inhibitor Design for Alzheimer's Disease Research

The free carboxylic acid of the target compound is a tunable handle for ester and amide prodrug synthesis. Krátký et al. demonstrated that simple esterification of rhodanine-3-acetic acid derivatives can amplify BChE inhibitory potency by up to 26-fold relative to the parent acid, with seven derivatives surpassing the clinical drug rivastigmine in AChE inhibition [2]. The phenyl group at the α-position of the acetic acid chain provides an additional π-stacking moiety that may engage the peripheral anionic site of AChE or the hydrophobic pocket of BChE, potentially enhancing dual inhibition profiles.

Antimycobacterial Library Synthesis via Parallel Knoevenagel Condensation

The established antitubercular activity of rhodanine-3-acetic acid amides (MIC = 8–16 μM against M. tuberculosis) positions the target compound as a productive entry point for generating focused antimycobacterial libraries [3]. Its unsubstituted C5 methylene undergoes Knoevenagel condensation with aromatic aldehydes in 54–71% yield, and the resulting 5-arylidene adducts possess thermal stability exceeding 240 °C [4]. The commercial availability of multiple (phenyl)acetic acid 5-arylidene derivatives from major suppliers (Sigma-Aldrich, TCI) confirms the scalability and practical utility of this synthetic route [5].

Physicochemical Property Optimization for CNS-Penetrant Rhodanine Candidates

The α-phenyl substitution provides an approximately 2-log-unit increase in lipophilicity compared to the parent rhodanine-3-acetic acid scaffold . This shift brings the compound into a logP range (1.5–2.0) more consistent with CNS drug-like properties, where excessively polar compounds (logP < 0) typically fail to cross the blood-brain barrier. For programs targeting central nervous system ALR2 (relevant to diabetic neuropathy) or CNS cholinesterases, the target compound offers a more favorable starting point than the highly polar rhodanine-3-acetic acid.

Quote Request

Request a Quote for 2-(4-Oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.